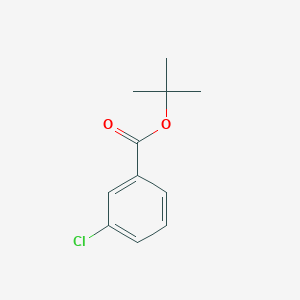

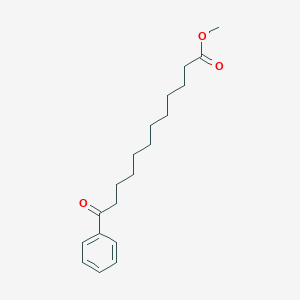

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate

Overview

Description

This compound is a significant cross-linking agent widely used in photo-curing resins, optical fiber materials, coatings, and adhesives . It can undergo cross-linking reactions by exposure to ultraviolet light or electron beam, curing the material, and imparting excellent mechanical and chemical resistance properties to the material .

Synthesis Analysis

The synthesis of this compound is complex and typically achieved through organic synthetic chemical reactions . Specific methods require the use of certain reagents and conditions, such as tin(II) chloride .Molecular Structure Analysis

The molecular formula of this compound is C37H34O8 . Its molecular weight is 606.66 . The InChI key is YCPMSWJCWKUXRH-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can undergo cross-linking reactions when exposed to ultraviolet light or an electron beam . This process cures the material and gives it excellent mechanical and chemical resistance properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 606.66 , and it has a density of 1.260 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives have shown significant applications in the field of Organic Light-Emitting Diodes (OLEDs). Studies demonstrate that materials featuring a fluorene core can be used in OLEDs to achieve high efficiencies and brightness. For example, materials like DTPAFB and DNPAFB, which incorporate fluorene units, have been used to fabricate OLEDs with much higher maximum efficiencies compared to commonly used materials. These OLEDs show promising results in terms of luminescent efficiency and power efficiency, indicating the potential of fluorene derivatives in improving OLED performance (Ye et al., 2010).

In Opto-Electronic Materials

Fluorene derivatives are also well-known for their charge transport properties in opto-electronic devices. Studies on organic semiconducting materials, including those with a benzothiazole-fluorene backbone, highlight their significance in this field. The conformational flexibility and the orientation of terminal alkyl chains in these compounds are critical factors influencing their electronic properties (Dikundwar et al., 2011).

In Thin Film Transistors

Fluorene-cored conjugated compounds have been synthesized and evaluated for their potential in organic thin film transistors (TFTs). Compounds like FCBT, which incorporate fluorenyl units, demonstrate good solubility, thermal stability, and favorable electrical properties, making them suitable for use in TFTs (Kim et al., 2016).

In Memory Devices and Electrical Applications

Fluorene-based donor-acceptor polymers have been developed for use in memristors, a type of nonvolatile memory device. The unique dipole moments and conductive charge-transfer states of these materials make them suitable for fabricating memory devices with significant resistance switching and memristive behavior (Wang et al., 2014).

In the Synthesis of High-Molecular-Weight Polymers

Research has shown that fluorene and its derivatives can be used in the synthesis of linear, high-molecular-weight polymers. These polymers are soluble in common organic solvents and can form flexible, transparent films, indicating their utility in various applications, including material science and engineering (Hernandez et al., 2010).

Safety And Hazards

Future Directions

The synthesis method of this compound is complex and typically involves organic synthetic chemical reactions . Future research could focus on developing simpler, more efficient synthesis methods. Additionally, given its wide range of applications in photo-curing resins, optical fiber materials, coatings, and adhesives, further exploration of its properties and potential uses could be beneficial .

properties

IUPAC Name |

[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600307 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate | |

CAS RN |

143182-97-2 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)